(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide
Overview
Description
BAY-11-7082 is a synthetic compound known for its role as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound has been widely studied for its anti-inflammatory, anti-cancer, and immunomodulatory properties .
Preparation Methods
BAY-11-7082 is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of (E)-3-(4-methylphenylsulfonyl)-2-propenenitrile with dimethyl sulfoxide (DMSO) to form the final product . The compound is then purified to achieve a high level of purity, often greater than 95% . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring consistency and quality of the final product.
Chemical Reactions Analysis
BAY-11-7082 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: BAY-11-7082 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BAY-11-7082 has a wide range of scientific research applications:
Mechanism of Action
BAY-11-7082 exerts its effects by inhibiting the phosphorylation of IκB-α, which is essential for the release of NF-κB from the cytosolic IκB-α/NF-κB complex . This inhibition prevents the nuclear translocation of NF-κB, thereby blocking its ability to regulate gene expression. The compound also inhibits the activity of the NLRP3 inflammasome by blocking its ATPase activity .
Comparison with Similar Compounds
BAY-11-7082 is often compared with other NF-κB inhibitors, such as parthenolide and MG132 . While all these compounds inhibit the NF-κB pathway, BAY-11-7082 is unique in its ability to selectively and irreversibly inhibit IκB-α phosphorylation . Additionally, BAY-11-7082 has been shown to inhibit the NLRP3 inflammasome, a feature not shared by all NF-κB inhibitors .
Similar compounds include:
Parthenolide: A natural product that inhibits NF-κB and has anti-inflammatory properties.
MG132: A proteasome inhibitor that also affects the NF-κB pathway.
BAY-11-7082 stands out due to its broad-spectrum anti-inflammatory activities and its ability to influence various physiological processes .
Properties
IUPAC Name |
(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O4/c1-37-30-24-25(16-17-29(30)35)10-8-9-15-31(36)33-20-23-34-21-18-28(19-22-34)38-32(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,24,28,32,35H,18-23H2,1H3,(H,33,36)/b10-8+,15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBGXQUXDFQQNI-BPNXTJCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101619-11-8 | |
Record name | Tmk 777 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101619118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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